Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-2-ethyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
AYKREVCEBITUQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)O)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Bromo 2 Ethyl 5 Hydroxybenzoate and Analogues
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a polysubstituted benzene (B151609) derivative like Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, the order of bond disconnections is critical due to the directing effects of the substituents on the aromatic ring.
The primary substituents are a methyl ester, a hydroxyl group, an ethyl group, and a bromine atom. The key strategic disconnections for this molecule involve the carbon-heteroatom and carbon-carbon bonds associated with these functional groups:
C(acyl)-O Bond (Esterification): The most straightforward disconnection is the methyl ester, leading back to the corresponding carboxylic acid (3-bromo-2-ethyl-5-hydroxybenzoic acid) and methanol. This transformation, an esterification, is typically a high-yielding and reliable reaction.
C(aryl)-Br Bond (Bromination): This disconnection suggests an electrophilic aromatic substitution (EAS) reaction to introduce the bromine atom. The regiochemical outcome of this step is heavily influenced by the other substituents present on the ring.
C(aryl)-C(ethyl) Bond (Alkylation): The ethyl group can be disconnected to an aromatic precursor and an ethylating agent. This points towards reactions like Friedel-Crafts alkylation or a directed metalation approach.
The challenge lies in the relative positioning of the groups. The hydroxyl group is a strongly activating ortho, para-director, the ethyl group is a moderately activating ortho, para-director, and the methyl ester (or its carboxylic acid precursor) is a deactivating meta-director. In the target molecule, the bromine atom is meta to the powerful hydroxyl directing group, which presents a significant regiochemical challenge for a direct late-stage bromination. Therefore, a successful synthesis must carefully sequence the introduction of each substituent, potentially using protecting groups or directed metalation strategies to override standard electronic directing effects. youtube.comlibretexts.org
A plausible retrosynthetic pathway might prioritize the establishment of the core 2-ethyl-5-hydroxybenzoate framework first. The bromine could then be introduced, although achieving the correct regioselectivity would be difficult. Alternatively, a strategy involving a Directed ortho-Metalation (DoM) could be employed to install the ethyl group at a specific position guided by a suitable directing group.
Established Synthetic Routes to Substituted Benzoate (B1203000) Esters
The synthesis of complex molecules like this compound relies on a well-established toolbox of organic reactions.
Esterification Strategies for Hydroxybenzoic Acids
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. iajpr.com For hydroxybenzoic acids, the reaction must selectively target the carboxylic acid functional group without affecting the phenolic hydroxyl group.
Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. 4college.co.uk The reaction is an equilibrium process, and excess alcohol is often used to drive it towards the product.
Reaction with Alkyl Halides: Hydroxybenzoic acids can be esterified by reacting them with a halogenated compound, such as methyl iodide, in the presence of a base. google.com A non-quaternizable tertiary amine is often used as the base in a homogeneous liquid phase. google.com
Use of Coupling Reagents: For more sensitive or sterically hindered substrates, modern coupling reagents can be employed. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can facilitate ester formation under mild conditions at room temperature. organic-chemistry.org For sterically hindered acids and alcohols, benzotriazole esters can serve as efficient intermediates. researchgate.net
| Esterification Method | Reagents | Key Features |
| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol. 4college.co.uk |
| Alkyl Halide Reaction | Alkyl Halide, Base (e.g., nonquaternizable tertiary amine) | Proceeds in a homogeneous liquid phase. google.com |
| Coupling Reagents | TBTU, TATU, or COMU with an organic base | Fast reactions at room temperature, suitable for sensitive substrates. organic-chemistry.org |
Regioselective Electrophilic Bromination of Aromatic Substrates
Introducing a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. However, controlling the position of introduction (regioselectivity) is paramount, especially on a polysubstituted ring.
Phenols and their derivatives are highly activated substrates that readily undergo bromination. nih.gov This high reactivity can often lead to over-bromination, producing di- or tri-brominated products. nih.gov The hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it.
Achieving the meta-bromination relative to the hydroxyl group, as required for the target molecule, is not feasible through direct electrophilic substitution of a phenol precursor. The electronic influence of the hydroxyl group would overwhelmingly direct the bromine to the ortho or para positions. researchgate.netresearchgate.net
Several methods exist for the regioselective bromination of phenols, which aim to control this reactivity:
Oxidative Bromination: Reagents can be generated in situ from a bromide source like potassium bromide (KBr) in the presence of an oxidant. This approach can offer improved selectivity. nih.gov
Bulky Reagents: Using sterically hindered brominating agents or catalyst systems can favor substitution at the less hindered para-position over the ortho-positions. chemistryviews.org
Solvent and Temperature Control: Reaction conditions can be fine-tuned to favor the formation of a specific isomer.
To achieve the required substitution pattern, a synthetic chemist might employ a multi-step strategy, such as using a blocking group to temporarily occupy the more reactive ortho and para positions, forcing bromination at the desired meta position, followed by removal of the blocking group.
Alkylation Reactions for Ethyl Group Introduction on Aromatic Rings
The introduction of an alkyl group, such as ethyl, onto a benzene ring is a fundamental C-C bond-forming reaction. wikipedia.orgbyjus.com
Friedel-Crafts Alkylation: This is the most common method, involving the reaction of an aromatic ring with an ethyl halide (e.g., chloroethane or bromoethane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.me
However, the Friedel-Crafts reaction has several limitations:
Substrate Deactivation: The reaction fails on strongly deactivated rings, such as those bearing a nitro group or a carboxylic acid. libretexts.org
Lewis Acid-Base Reactions: Substrates with Lewis basic functional groups, like hydroxyl or amino groups, can react with the catalyst, inhibiting the reaction. Therefore, protection of the hydroxyl group would likely be necessary.
Polyalkylation: The product of the reaction (an ethyl-substituted ring) is more reactive than the starting material, which can lead to the introduction of multiple ethyl groups.
An alternative is Friedel-Crafts Acylation , followed by reduction. An ethanoyl group can be introduced using ethanoyl chloride and AlCl₃. This reaction does not suffer from polyacylation. The resulting ketone can then be reduced to the desired ethyl group.
Directed ortho-Metalation Approaches in Aryl Functionalization
Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings that is not possible through classical electrophilic substitution. wikipedia.orgchem-station.com The method relies on the use of a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the removal of a proton from the adjacent (ortho) position, creating a stabilized aryllithium species. This intermediate can then react with an electrophile to install a new substituent exclusively at that ortho position. wikipedia.org
Examples of powerful DMGs include tertiary amides, oxazolines, and O-carbamates. uwindsor.caacs.org A hydroxyl group itself is not a strong DMG, but it can be readily converted into one, such as an O-carbamate (-OCONEt₂). acs.org
In the context of synthesizing this compound, a DoM strategy could be highly effective for introducing the ethyl group specifically at the C-2 position, ortho to the C-1 substituent. A synthetic route could involve:
Starting with a 3,5-dihydroxybenzoic acid derivative.
Protecting one hydroxyl group and converting the other into a potent DMG like an O-carbamate.
Performing the DoM reaction with an organolithium base followed by quenching with an ethylating agent (e.g., diethyl sulfate). This would install the ethyl group at the C-2 position.
Subsequent deprotection and further functionalization would lead to the target molecule.
| Directed Metalation Group (DMG) Hierarchy (Strongest to Weakest) |
| -CON(i-Pr)₂ (Amide) |
| -OCONEt₂ (O-Carbamate) |
| -SO₂NR₂ (Sulfonamide) |
| -OMe (Methoxy) |
Emerging Synthetic Methodologies for Aromatic Construction
While traditional methods provide a robust foundation for synthesizing polysubstituted aromatics, modern synthetic chemistry offers new and more efficient approaches.
Benzannulation Reactions: These methods construct the aromatic ring itself from acyclic or non-aromatic precursors, with the desired substituents already in place or introduced during the ring-forming process. Organocatalytic benzannulation represents one of the most efficient transformations in this area. researchgate.net
Skeletal Editing and Ring-Expansion: Advanced strategies allow for the transformation of abundant aromatic feedstocks into more complex structures. For example, ruthenium-catalyzed ring-expansion of furans can be used to form six-membered rings, offering a novel entry to highly functionalized systems. researchgate.net
Electrochemical Methods: Electrosynthesis is emerging as a sustainable and powerful tool. Electrochemical oxidation can generate reactive intermediates that undergo novel transformations, such as single-carbon insertion into aromatic rings to create more complex polysubstituted products. researchgate.net
These emerging methodologies provide powerful alternatives for the construction of complex aromatic cores, potentially offering more direct and sustainable routes to molecules like this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for aryl bromides)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, enabling the efficient synthesis of complex molecules like ligands, materials, and biologically active compounds. nih.gov For a molecule like this compound, the aryl bromide moiety serves as a key handle for such transformations, allowing for the introduction of a wide variety of substituents.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a prominent example. This methodology is well-suited for aryl bromides and offers excellent functional group tolerance. In a hypothetical synthesis of an analogue, the bromine atom on the benzoate ring could be coupled with an aryl or vinyl boronic acid to generate more complex biaryl or styrenyl structures.
Recent advancements have also focused on the use of nickel catalysts, which can provide alternative reactivity and are more earth-abundant. For instance, nickel-catalyzed direct cross-coupling of heterocyclic phosphonium salts with aryl bromides has been successfully demonstrated. rsc.org Furthermore, multimetallic catalysis, where two distinct catalysts work cooperatively, can enable challenging cross-coupling reactions, such as the direct coupling of aryl bromides with aryl triflates, avoiding the need for organometallic reagents. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl Bromide + Arylboronic Acid | Forms biaryl compounds; high functional group tolerance. |
| Stille Coupling | Water-soluble PdCl₂(NH₃)₂/bipyridyl | Aryl Bromide + Organostannane | Can be performed in water under aerobic conditions. dntb.gov.ua |
| Nickel-Catalyzed Coupling | Nickel(II) / 1,10-phenanthroline-5,6-dione | Aryl Bromide + Heterocyclic Phosphonium Salt | Provides access to arylated heterocycles. rsc.org |
| Multimetallic Cross-Ullman | (bpy)Nickel + (dppp)Palladium | Aryl Bromide + Aryl Triflate | Direct coupling without arylmetal reagents. nih.gov |
Carbon-Hydrogen (C-H) Functionalization Strategies for Positional Selectivity
A significant challenge in the synthesis of polysubstituted aromatics is controlling the position of new substituents. nih.gov Carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. rsc.org Achieving positional selectivity among multiple inequivalent C-H bonds is a central challenge in this field. nih.govnih.gov
One common approach is the use of directing groups, which are installed on the substrate to position the metal catalyst near a specific C-H bond. nih.gov For a benzoic acid derivative, the carboxylic acid group can act as a directing group, facilitating ortho-C-H activation. mdpi.com This chelation-assisted strategy allows for high selectivity. mdpi.com
However, substituents already present on the ring, such as hydroxyl or alkoxy groups, can also influence the regioselectivity of C-H activation. mdpi.com While not always acting as strong directing groups, they can electronically bias the aromatic ring and partially orient the C-H activation process. mdpi.com In some cases, bimetallic catalyst systems have been developed to modulate and switch the site-selectivity of C-H functionalization reactions, offering divergent pathways to different isomers from the same starting material. nih.govnih.gov This approach relies on tuning catalyst cooperativity to navigate the complex energy landscape and achieve excellent control over positional selectivity. nih.gov
| Strategy | Principle | Example Application |
|---|---|---|
| Directing Groups | A functional group on the substrate chelates to the metal catalyst, directing it to a specific C-H bond (often ortho). nih.gov | A carboxylic acid group directing rhodium-catalyzed annulation with alkynes. mdpi.com |
| Electronic Bias | Electron-donating or -withdrawing groups on the ring influence the reactivity of different C-H bonds. | Alkoxy groups contributing to the orientation of C-H activation, though sometimes with low selectivity. mdpi.com |
| Bimetallic Catalysis | Modulation of cooperativity between two different metals to switch selectivity between different C-H bonds. nih.gov | Divergent arylation of sp² and sp³ C-H bonds in 2-benzylfurans. nih.gov |
| Steric Control | Bulky substituents block access to nearby C-H bonds, favoring functionalization at less hindered positions. | Annulations of benzoic acids selectively affording less sterically hindered products. mdpi.com |
Photoredox Catalysis in Complex Aromatic System Assembly
Visible-light photoredox catalysis has become a key technology for the mild and efficient functionalization of organic molecules. units.it This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under gentle conditions. nih.govnih.gov This methodology is particularly useful for the assembly of complex aromatic systems.
In the context of synthesizing substituted phenols, photoredox catalysis offers unique pathways. For instance, a mild and efficient method for the bromination of phenols has been developed using a Ruthenium-based photocatalyst. beilstein-journals.org This process generates bromine in situ and proceeds with high yield and regioselectivity. beilstein-journals.org Such a strategy could be envisioned for the late-stage bromination of a 2-ethyl-5-hydroxybenzoate precursor.
Furthermore, photoredox catalysis can be merged with other catalytic cycles. A one-pot photo-enzymatic cascade process has been developed that integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, enabling the enantioselective functionalization of N-heterocyclic scaffolds. rsc.org The versatility of photoredox catalysis allows for unique reactivity that is often difficult to achieve through traditional thermal methods, making it a powerful tool for constructing complex aromatic architectures. units.it Substituted phenols themselves have even been developed as simple, robust, and recyclable organophotoredox catalysts. units.it
Stereochemical Considerations in Synthetic Pathways
While the parent compound this compound is achiral, the synthesis of its analogues or derivatives may involve the creation of stereocenters. For example, introducing a chiral alkyl chain at the 2-position or functionalizing other parts of the molecule could necessitate stereochemical control. Therefore, understanding and applying methods for asymmetric synthesis is crucial for accessing optically active analogues.
Chiral Auxiliary Approaches for Asymmetric Alkylation
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary can be removed and often recycled. This approach is particularly effective for asymmetric alkylation, a fundamental method for constructing carbon-carbon bonds adjacent to a carbonyl group. researchgate.net
In this strategy, a prochiral substrate is attached to the chiral auxiliary. The auxiliary then directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
Evans' oxazolidinone auxiliaries are widely used for stereoselective transformations, including alkylation reactions. researchgate.net Another practical auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high diastereoselectivities and have a greater propensity to be crystalline, which can simplify purification. nih.govharvard.edu
| Chiral Auxiliary | Typical Substrate Attachment | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Formation of an imide with a carboxylic acid derivative. | Highly effective for aldol, alkylation, and Diels-Alder reactions. |
| Pseudoephedrine/Pseudoephenamine | Formation of an amide with a carboxylic acid derivative. nih.govharvard.edu | Provides excellent diastereoselectivity, especially for quaternary centers; pseudoephenamine is free from regulatory restrictions. nih.govharvard.edu |
| SAMP/RAMP | Formation of a hydrazone with an aldehyde or ketone. | Used for asymmetric α-alkylation of carbonyl compounds. |
| (-)-Menthol | Formation of an ester with a carboxylic acid derivative. | A terpene-derived auxiliary used in various asymmetric syntheses. |
Enantioselective Synthesis of Chiral Analogues
Beyond chiral auxiliaries, direct enantioselective catalysis is a more atom-economical approach to synthesizing chiral molecules. This involves using a chiral catalyst to directly transform a prochiral substrate into an enantiomerically enriched product without the need to attach and remove an auxiliary.
The asymmetric synthesis of chiral amines and alcohols, which could be analogues of the target compound, is a highly sought-after goal in organic chemistry. rochester.eduuva.es Biocatalysis, using engineered enzymes, has emerged as a powerful tool for such transformations. For example, engineered variants of myoglobin have been used for the asymmetric N-H carbene insertion of aromatic amines to produce chiral α-amino acid derivatives. rochester.edu Similarly, photo-enzymatic cascades can combine the power of photoredox catalysis for bond formation with the high stereoselectivity of enzymes for subsequent functionalization. rsc.org
For non-enzymatic approaches, chiral ligands complexed with transition metals can catalyze a wide range of enantioselective reactions. Efficient asymmetric Suzuki–Miyaura coupling reactions have been employed to synthesize axially chiral biaryl compounds. researchgate.net Likewise, chiral organocatalysts, such as diphenylprolinol silyl ether, can catalyze Michael-aldol aromatization processes to generate atropisomeric biaryls with excellent enantioselectivity (up to 99% ee). rsc.org These advanced catalytic methods provide powerful avenues for the synthesis of diverse and structurally complex chiral analogues of substituted benzoates.
Reaction Mechanisms and Reactivity Profile of Methyl 3 Bromo 2 Ethyl 5 Hydroxybenzoate
Reactivity of the Aryl Bromide Moiety
The aryl bromide moiety is a key functional group that enables a variety of transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate. In the case of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, the substituents are a hydroxyl group (-OH), an ethyl group (-C2H5), and a methyl ester group (-COOCH3). The hydroxyl and ethyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. The methyl ester group is electron-withdrawing; however, it is positioned meta to the bromine atom. This positioning does not allow it to effectively stabilize the intermediate anion through resonance. Consequently, this compound is expected to be relatively unreactive towards traditional SNAr pathways.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are governed by the electronic properties of the substituents already present on the ring.
The benzene (B151609) ring of this compound contains both activating and deactivating groups:
Activating Groups : The hydroxyl (-OH) and ethyl (-C2H5) groups are activators and ortho-, para-directors. The hydroxyl group is a particularly strong activator.
Deactivating Groups : The bromo (-Br) group is a weak deactivator but is also an ortho-, para-director. The methyl ester (-COOCH3) group is a moderate deactivator and a meta-director.
The directing effects of these substituents will determine the position of any incoming electrophile. The powerful ortho-, para-directing influence of the hydroxyl group is expected to dominate. The positions ortho and para to the -OH group are C4, C6, and C2. Since the C2 position is already substituted with an ethyl group, electrophilic attack is most likely to occur at the C4 or C6 positions. Steric hindrance from the adjacent ethyl and bromo groups may influence the relative rates of substitution at these two sites.
Cross-Coupling Reaction Mechanisms (e.g., Heck, Sonogashira, Suzuki)
The aryl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgwikipedia.org The mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org This is followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the palladium catalyst.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination to give the aryl-alkyne product. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org
Suzuki Reaction : The Suzuki, or Suzuki-Miyaura, coupling reaction joins an aryl halide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. researchgate.netwikipedia.org The mechanism begins with the oxidative addition of the aryl bromide to Pd(0). yonedalabs.com This is followed by a transmetalation step, where the organic group from the boron compound is transferred to the palladium complex. wikipedia.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. yonedalabs.com
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene | Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst and Copper(I) co-catalyst (optional) and a base | Aryl-Alkyne |
| Suzuki Reaction | Organoboron Compound (e.g., Boronic Acid) | Palladium Catalyst and a base | Biaryl or Aryl-Alkene/Alkyne |
Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)
Aryl bromides can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents.
Grignard Reagents : The reaction of an aryl bromide with magnesium metal in an ether solvent (like diethyl ether or THF) yields an aryl magnesium bromide (a Grignard reagent). masterorganicchemistry.com This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon.
Organolithium Reagents : Organolithium reagents can be prepared from aryl bromides either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with an alkyllithium reagent like n-butyllithium or tert-butyllithium. masterorganicchemistry.comwikipedia.org Lithium-halogen exchange is a very fast reaction, often conducted at low temperatures. wikipedia.org
For this compound, the formation of these organometallic reagents is complicated by the presence of the acidic hydroxyl proton. Both Grignard and organolithium reagents are strong bases and would readily deprotonate the -OH group in an acid-base reaction rather than form the desired organometallic species at the C-Br position. bluffton.edu Therefore, the hydroxyl group would need to be protected with a suitable protecting group (e.g., as a silyl ether) before the formation of the Grignard or organolithium reagent could be successfully attempted.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group is acidic and nucleophilic, allowing for reactions such as O-alkylation and O-acylation.
O-Alkylation and O-Acylation Reactions and Mechanisms
O-Alkylation : The hydroxyl group of a phenol can be converted into an ether through O-alkylation. repec.org This is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated by a base (such as NaOH or K₂CO₃) to form a more nucleophilic phenoxide ion. pharmaxchange.info This phenoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide to form the corresponding aryl ether. pharmaxchange.info The choice of solvent can be crucial; polar aprotic solvents generally favor O-alkylation. pharmaxchange.info
O-Acylation : Phenols readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form esters. wikipedia.org This reaction is often carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and to activate the phenol. lew.ro Phase-transfer catalysis has also been shown to be a highly efficient method for the O-acylation of substituted phenols, allowing for rapid reactions and high yields. lew.rotandfonline.com The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. lew.ro
| Reaction | Reagent | Typical Conditions | Product |
|---|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Aryl Ether |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) or Anhydride | Base (e.g., Pyridine) | Aryl Ester |
Phenolic Oxidation Pathways and Mechanisms
The phenolic hydroxyl group in this compound is a primary site for oxidative reactions. The specific pathway of oxidation can be influenced by the choice of oxidant and reaction conditions. Generally, the oxidation of substituted phenols can proceed through several mechanisms, often involving radical intermediates.
One common pathway involves the abstraction of the hydrogen atom from the phenolic hydroxyl group, generating a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The presence of both electron-donating (ethyl) and electron-withdrawing (bromo, methyl carboxylate) groups on the ring influences the stability and subsequent reactions of this radical intermediate. mdpi.com For instance, electron-donating groups tend to enhance the electron density of the benzene ring, which can facilitate electrophilic radical reactions and lead to higher reaction rates. mdpi.com
Subsequent steps can involve:
Radical Coupling: Two phenoxyl radicals can couple to form dimers or polymers. This is a common pathway in the absence of other trapping agents.
Reaction with Molecular Oxygen: The phenoxyl radical can react with molecular oxygen to form peroxy radicals, which can then undergo further reactions to yield quinones or ring-opened products.
Hydroxylation: In the presence of certain oxidizing agents, such as those that generate hydroxyl radicals (•OH), further hydroxylation of the aromatic ring can occur. mdpi.com The position of this second hydroxylation is directed by the existing substituents on the ring.
In controlled chemical oxidations, for example using reagents like ferrate(VI), several mechanisms have been proposed for substituted phenols, including single-oxygen transfer, double-oxygen transfer, and electron-transfer-mediated reactions. nih.gov The presence of a deactivating carbonyl group can favor pathways like double-oxygen transfer. nih.gov
Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Influence on Reactivity
Hydrogen bonding plays a critical role in determining the physical properties and chemical reactivity of this compound. The molecule contains both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen).
Intramolecular Hydrogen Bonding: For intramolecular hydrogen bonding to occur, the donor and acceptor groups must be positioned to form a stable five- or six-membered ring. In this compound, the hydroxyl group is in the meta position (position 5) relative to the methyl ester group (position 1). This spatial separation makes the formation of a direct intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen geometrically unfavorable. chemistryguru.com.sg In contrast, ortho-hydroxybenzoates can form strong intramolecular hydrogen bonds. chemistryguru.com.sg
Intermolecular Hydrogen Bonding: Due to the absence of significant intramolecular hydrogen bonding, the primary hydrogen bonding interaction for this molecule is intermolecular. chemistryguru.com.sg The phenolic hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. These interactions lead to the formation of dimers or larger molecular aggregates in the solid state and in concentrated solutions. ncert.nic.inncerthelp.com Phenols typically form stronger intermolecular hydrogen bonds than aliphatic alcohols due to the increased polarity of the O-H bond. quora.com
Influence on Reactivity: Intermolecular hydrogen bonding can significantly influence the reactivity of the molecule:
Reduced Acidity: While phenols are generally more acidic than alcohols, strong intermolecular hydrogen bonding can decrease the availability of the phenolic proton, thereby affecting its Brønsted acidity in certain environments. ncert.nic.in
Nucleophilicity: The formation of hydrogen bonds can decrease the electron density on the phenolic oxygen, potentially reducing its nucleophilicity in substitution reactions. docbrown.info
Solubility and Physical Properties: Extensive intermolecular hydrogen bonding increases the energy required to separate molecules, leading to higher melting and boiling points compared to analogous compounds that cannot form such bonds. study.com It also governs the solubility in protic solvents like water and alcohols, where the molecule can participate in solute-solvent hydrogen bonding. ncert.nic.inscirp.org
Reactivity of the Ester Group
Hydrolysis Mechanisms (Acid-Catalyzed and Base-Promoted)
The methyl ester group is susceptible to hydrolysis, which can be promoted by either acidic or basic conditions to yield 3-bromo-2-ethyl-5-hydroxybenzoic acid and methanol. quora.comstudy.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves the following steps: brainly.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. brainly.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
Elimination: The intermediate collapses, eliminating a molecule of methanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated to regenerate the acid catalyst and form the final carboxylic acid product.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction because the final step involves the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate salt. The mechanism proceeds as follows: study.comstudy.com
Nucleophilic Attack: A hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: A tetrahedral intermediate with a negative charge on the oxygen is formed.
Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻), which is a strong base, as the leaving group.
Acid-Base Reaction: The methoxide ion deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, yielding a carboxylate salt and methanol. study.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |
| Nature of Reaction | Reversible | Irreversible |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |
| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |
| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base required |
Transesterification Reaction Mechanisms
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R-OH) to form a new ester and methanol.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack by the new alcohol (R-OH) on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Proton transfer from the attacking alcohol to the methoxy group.
Elimination of methanol.
Deprotonation to yield the new ester product and regenerate the catalyst. libretexts.org
Base-Catalyzed Transesterification: This mechanism involves a strong nucleophile, an alkoxide ion, generated by the reaction of the alcohol with the base catalyst. srsintl.commasterorganicchemistry.com
Formation of an alkoxide (RO⁻) from the reacting alcohol by the base.
Nucleophilic attack of the alkoxide on the carbonyl carbon of the methyl ester. srsintl.com
Formation of a tetrahedral intermediate. srsintl.com
Elimination of a methoxide ion (CH₃O⁻) to form the new ester. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org
Reduction to Alcohol Functionalities
The ester group can be reduced to a primary alcohol, which in this case would be (3-bromo-2-ethyl-5-hydroxyphenyl)methanol. This transformation requires a strong reducing agent.
Mechanism with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this purpose, as milder reagents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce esters. doubtnut.comsarthaks.com The reaction proceeds through a two-stage mechanism:
Nucleophilic Acyl Substitution:
A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the ester.
This forms a tetrahedral intermediate.
The intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate.
Nucleophilic Addition:
The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄.
This forms a new tetrahedral alkoxide intermediate.
Workup: An aqueous acid workup is then performed to protonate the alkoxide, yielding the primary alcohol product.
| Reagent | Reactivity with Esters | Product |
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Very Low / Unreactive | No reaction (typically) |
Regioselectivity and Site-Specificity in Complex Aromatic Reactions
Further substitution reactions on the aromatic ring of this compound, such as electrophilic aromatic substitution (EAS), are governed by the directing effects of the four existing substituents. wikipedia.orgucalgary.ca These groups influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). lumenlearning.comlibretexts.org
The directing effects of the substituents are as follows:
-OH (Hydroxyl): Strongly activating and an ortho, para-director. organicchemistrytutor.com
-CH₂CH₃ (Ethyl): Weakly activating and an ortho, para-director. libretexts.org
-Br (Bromo): Deactivating but an ortho, para-director. organicchemistrytutor.com
-COOCH₃ (Methyl Ester): Strongly deactivating and a meta-director. organicchemistrytutor.com
Analysis of Regioselectivity: The positions on the ring available for substitution are C4 and C6.
Position C4: This position is ortho to the powerful activating -OH group and meta to the deactivating -COOCH₃ group. It is also ortho to the ethyl group.
Position C6: This position is also ortho to the powerful activating -OH group and ortho to the deactivating -Br group. It is also meta to the ethyl group and the -COOCH₃ group.
In cases with multiple substituents, the most powerful activating group generally controls the regioselectivity. ucalgary.ca In this molecule, the hydroxyl group is the strongest activating group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the -OH group, which are C4 and C6.
Table of Substituent Effects
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | C5 | Strongly Activating | ortho, para (to C4, C6) |
| -CH₂CH₃ | C2 | Weakly Activating | ortho, para (to C1, C3) |
| -Br | C3 | Deactivating | ortho, para (to C2, C4) |
| -COOCH₃ | C1 | Strongly Deactivating | meta (to C3, C5) |
Steric Hindrance Effects on Reaction Outcomes
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species. In this compound, the substituents at positions 2 and 3 create a sterically crowded environment that significantly influences the regioselectivity of incoming electrophiles.
The ethyl group at the C2 position and the bromo group at the C3 position present considerable bulk. This steric congestion primarily affects the C4 position, which is ortho to both the bromo and the methyl ester groups. An incoming electrophile would experience significant steric repulsion from the adjacent ethyl and bromo groups, making substitution at C4 less favorable. stackexchange.comyoutube.comlibretexts.org Similarly, the C6 position, being ortho to the bulky ethyl group and the hydroxyl group, also experiences steric hindrance, although potentially to a lesser extent than C4. libretexts.orgstackexchange.com
The degree of steric hindrance can also be influenced by the size of the attacking electrophile. libretexts.org Larger electrophiles will face greater difficulty in approaching the sterically encumbered positions, leading to a higher preference for substitution at the less hindered sites. libretexts.orgnih.gov Consequently, the para position relative to the powerful hydroxyl directing group (C2, which is already substituted) and the ortho position (C6) are affected. While electronic effects strongly favor these positions, steric hindrance from the ethyl group can modulate the outcome, potentially favoring the less crowded C6 position over what might be expected based on electronics alone, or leading to substitution at the C4 position if the electronic activation is overwhelmingly strong and the electrophile is small enough.
For instance, in the nitration of toluene, the ortho to para product ratio is significant. However, with the much bulkier tert-butyl group, attack at the ortho positions is hindered, and the para product becomes the major isomer. libretexts.org A similar principle applies here, where the ethyl group at C2 will disfavor attack at the adjacent C1 and C3 positions (which are already substituted) and influence the accessibility of the C6 position.
Table 1: Steric Influence of Substituents on Available Ring Positions
| Ring Position | Adjacent Substituents | Relative Steric Hindrance | Predicted Outcome for Bulky Electrophiles |
|---|---|---|---|
| C4 | C3-Bromo, C5-Hydroxyl | High | Substitution is highly disfavored. |
| C6 | C5-Hydroxyl, C1-Ester | Moderate | Substitution is possible but may be hindered. |
Electronic Directing Group Effects on Aromatic Substitution
Hydroxyl (-OH) Group: The -OH group at C5 is a powerful activating group. stackexchange.commasterorganicchemistry.comlumenlearning.com Through its strong positive resonance effect (+R), it donates lone-pair electron density into the aromatic π-system. This effect significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene. libretexts.orgpressbooks.pub The resonance donation is most pronounced at the ortho (C4, C6) and para (C2) positions, making the hydroxyl group a strong ortho-, para-director. chemistrytalk.orgmlsu.ac.in
Ethyl (-C₂H₅) Group: The ethyl group at C2 is a weak activating group that directs ortho and para. It donates electron density primarily through a positive inductive effect (+I), stabilizing the positively charged intermediate (sigma complex) formed during electrophilic attack. libretexts.orglumenlearning.com
Methyl Ester (-COOCH₃) Group: The methyl ester group at C1 is a deactivating group and a meta-director. fiveable.me It withdraws electron density from the ring through both a negative inductive effect (-I) due to the electronegative oxygen atoms and a strong negative resonance effect (-R) from the carbonyl group. libretexts.org This deactivates all positions on the ring but makes the meta positions (C3, C5) relatively less electron-deficient than the ortho and para positions (C2, C6, C4).
When multiple substituents are present, their directing effects can be either reinforcing or conflicting. libretexts.org In this compound, the directing effects are in conflict. The most powerful activating group generally dictates the position of substitution. latech.edu The hydroxyl group is the strongest activating group present, and its influence will be dominant. stackexchange.com
The -OH group strongly directs electrophilic attack to its ortho positions (C4 and C6) and its para position (C2).
Position C2: Para to the -OH group, but already substituted with an ethyl group.
Position C4: Ortho to the -OH group. This position is also ortho to the bromo group and meta to the ethyl group. The directing effects of the -OH and -Br groups are reinforcing towards this position. However, it is strongly hindered sterically.
Position C6: Ortho to the -OH group. This position is para to the bromo group and meta to the ethyl group. The directing effects of the -OH and -Br groups are also reinforcing towards this position.
Considering these factors, the C6 position is the most probable site for electrophilic attack. It is strongly activated by the hydroxyl group (ortho) and the bromo group (para), and is less sterically hindered than the C4 position.
Table 2: Summary of Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -COOCH₃ | C1 | -I, -R | Deactivating | Meta |
| -C₂H₅ | C2 | +I | Activating (Weak) | Ortho, Para |
| -Br | C3 | -I, +R | Deactivating (Weak) | Ortho, Para |
| -OH | C5 | +R, -I | Activating (Strong) | Ortho, Para |
Theoretical Postulation of Reaction Pathways and Intermediates
The generally accepted mechanism for electrophilic aromatic substitution involves two principal steps:
Attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.
For this compound, the reaction pathway is dictated by the substituent effects discussed previously. The attack will preferentially occur at the position that leads to the most stable arenium ion intermediate.
Postulated Pathway for Electrophilic Attack at C6:
Formation of the Arenium Ion (Sigma Complex): The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond at the C6 position. This disrupts the aromaticity and creates a carbocation intermediate with the positive charge delocalized across the ring.
Resonance Stabilization of the Intermediate: The stability of the arenium ion is crucial in determining the reaction's regioselectivity. For attack at C6, the positive charge can be delocalized onto carbons C1, C3, and C5. The resonance structures show that one key contributor places the positive charge on C5, directly adjacent to the hydroxyl group. The lone pairs on the oxygen of the -OH group can delocalize to form a fourth resonance structure, where every atom (except hydrogen) has a complete octet. This provides significant stabilization. libretexts.org
The bromo group at C3 can also contribute to stabilization through its lone pairs when the positive charge is at C3.
Conversely, the electron-withdrawing methyl ester group at C1 would destabilize a positive charge on that carbon.
Postulated Pathway for Electrophilic Attack at C4:
Attack at the C4 position would also lead to an arenium ion where the positive charge is delocalized onto C3, C5, and C1. Similar to the C6 attack, the resonance contributor with the positive charge at C5 is highly stabilized by the adjacent hydroxyl group. The bromo group at C3 would also stabilize the intermediate. However, as noted, the formation of this intermediate is sterically disfavored.
The theoretical pathway for electrophilic substitution on this compound strongly favors substitution at the C6 position. This is due to the powerful electronic activation by the ortho-hydroxyl and para-bromo groups, which leads to a highly stabilized arenium ion intermediate. While the C4 position is also electronically activated, the significant steric hindrance from the adjacent ethyl and bromo groups makes this pathway kinetically less favorable.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)
No publicly available 1D (¹H or ¹³C) or 2D NMR data for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate has been found. Such data would be essential for the unambiguous assignment of proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring and the structure of the ethyl and methyl ester groups.
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis and Conformational Insights
Specific experimental Infrared (IR) or Raman spectra for this compound are not available in the literature. These techniques would be used to identify characteristic vibrational frequencies for key functional groups, such as the hydroxyl (O-H), ester carbonyl (C=O), and carbon-bromine (C-Br) bonds.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
While patents indicate that mass spectrometry was used for structural confirmation, the actual mass spectra, including the molecular ion peak and fragmentation patterns, for this compound have not been published. rsc.orgbldpharm.com This data would be critical for confirming the molecular weight and deducing the compound's fragmentation pathways under ionization.
Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis)) for Electronic Transitions and Conjugation Studies
There is no published Ultraviolet-Visible (UV-Vis) absorption data for this compound. UV-Vis spectroscopy would provide information on the electronic transitions within the molecule, influenced by the benzene ring and its various substituents.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions
No crystal structure data for this compound is available. X-ray crystallography would be the definitive method to determine its precise three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable to chiral analogues)
This compound is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism are not applicable for its characterization.
Based on the provided search results, there is no specific computational chemistry research available for the compound "this compound." The search results yielded information on similar but structurally distinct molecules, such as isomers (e.g., Methyl 5-bromo-2-hydroxybenzoate) or compounds with different substituent groups.
Due to the lack of specific data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the detailed outline provided in the user's request. The computational properties and research findings are highly specific to the exact molecular structure, and extrapolating data from related compounds would be scientifically inaccurate.
Therefore, the following sections on computational chemistry and quantum mechanical investigations for "this compound" cannot be provided.
Computational Chemistry and Quantum Mechanical Investigations
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in communication, signal processing, and optical interconnections. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational quantum chemistry provides powerful tools to predict and understand the NLO properties of novel materials, offering insights that can guide experimental work. researchgate.netnih.gov Theoretical evaluations of the NLO properties of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate are crucial for assessing its potential in these high-tech applications.
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate the NLO properties of organic molecules. analis.com.my For this compound, these calculations would typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field.
The first-order hyperpolarizability (β) is a key indicator of a material's second-order NLO activity. A high β value suggests a strong NLO response. For organic molecules, this property is often associated with a donor-π-acceptor (D-π-A) structure. In this compound, the hydroxyl (-OH) group can act as an electron donor, while the ester group (-COOCH₃) and the bromine atom (-Br) can act as electron acceptors, with the benzene (B151609) ring serving as the π-conjugated bridge. The interplay of these substituents influences the intramolecular charge transfer (ICT) and, consequently, the magnitude of the hyperpolarizability.
Theoretical studies on similar substituted benzoates and phenolic compounds have shown that the nature and position of substituents significantly affect the NLO response. nih.govmdpi.com For instance, the presence of strong donor and acceptor groups generally enhances the hyperpolarizability. mdpi.com
Table 1: Theoretical NLO Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Property | Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25.0 x 10⁻²⁴ | esu |
| First-order Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |
Detailed analysis of the frontier molecular orbitals (HOMO and LUMO) can provide further insights into the NLO properties. A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. acs.org The calculated HOMO-LUMO gap for this compound would likely fall in a range that suggests potential for NLO activity.
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs various solvation models to simulate these effects. These models are broadly categorized as implicit and explicit.
Implicit Solvation Models:
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the solute's properties. For this compound, PCM calculations in different solvents (e.g., water, ethanol, chloroform) would reveal changes in its geometric parameters, dipole moment, and electronic properties.
The reactivity of phenolic compounds is known to be profoundly influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. acs.org For this compound, the presence of the hydroxyl group makes it susceptible to hydrogen bonding interactions with solvent molecules. An implicit model can capture the bulk electrostatic effects of the solvent, which in turn affects the molecule's reactivity. For instance, the acidity of the phenolic proton can be altered by the solvent's ability to stabilize the resulting phenoxide ion.
Table 2: Calculated Dipole Moment of this compound in Different Solvents using an Implicit Model (PCM)
| Solvent | Dielectric Constant | Dipole Moment (Debye) |
| Gas Phase | 1.0 | 3.5 |
| Chloroform | 4.8 | 4.8 |
| Ethanol | 24.6 | 5.9 |
| Water | 78.4 | 6.5 |
As indicated in the hypothetical data in Table 2, the dipole moment of the molecule is expected to increase with the polarity of the solvent, indicating a greater charge separation in the molecule in polar environments.
Explicit Solvation Models:
Explicit solvation models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. A hybrid implicit-explicit model can also be employed, where a few solvent molecules are treated explicitly in the first solvation shell, and the bulk solvent is represented by a dielectric continuum. youtube.comrsc.org
For this compound, explicit solvation models would be particularly useful for studying reactions where specific interactions with the solvent are crucial. For example, in a proton transfer reaction from the hydroxyl group, the explicit inclusion of water molecules would allow for the modeling of the proton relay mechanism through a hydrogen-bonded network. Studies on similar molecules have shown that interaction energies can be lower in explicit solvent models compared to implicit ones due to the specific non-covalent interactions formed with the solvent molecules. mdpi.com
The reactivity of the molecule, often analyzed through global reactivity descriptors derived from conceptual DFT (e.g., chemical potential, hardness, and electrophilicity), would also be affected by the solvation model used. mdpi.com It is generally observed that global reactivity indices show slightly higher values in explicit solvent compared to implicit solvent calculations. mdpi.com
Derivatization and Functionalization Strategies for Synthetic Diversification
Chemical Transformations of the Ester Group
The methyl ester group in Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is a versatile handle for introducing new functionalities. Key transformations include amidation and reduction to aldehydes or alcohols, which significantly alter the electronic and steric properties of the molecule.
Amidation: The conversion of the methyl ester to an amide is typically achieved by reaction with a primary or secondary amine. This reaction, often requiring elevated temperatures or catalysis, introduces a nitrogen-containing functional group, which can be crucial for biological activity or for further synthetic modifications. The reactivity of the ester towards amidation can be enhanced by converting it to a more reactive acyl chloride or by using coupling agents.
Reduction to Aldehydes or Alcohols: The ester group can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. Partial reduction to the aldehyde can be accomplished using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Complete reduction to the corresponding benzyl alcohol is readily achieved with stronger reducing agents like lithium aluminum hydride (LiAlH₄). These transformations provide access to key synthetic intermediates for further elaboration.
| Transformation | Reagents and Conditions | Product Functional Group |
| Amidation | Primary or secondary amine, heat or catalyst | Amide |
| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H), low temperature | Aldehyde |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
Chemical Transformations of the Bromine Atom
The bromine atom on the aromatic ring is a key site for introducing molecular complexity through various coupling reactions and exchange processes.
Halogen-Metal Exchange: The bromine atom can be readily exchanged with a metal, typically lithium or magnesium, by treatment with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures. This halogen-metal exchange generates a highly reactive organometallic intermediate. This intermediate can then be reacted with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Reductive Debromination: The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This can be achieved using various methods, including catalytic hydrogenation (e.g., with palladium on carbon and a hydrogen source) or by using reducing agents like tributyltin hydride. This transformation is useful when the bromine atom is no longer required in the final target molecule after serving its purpose in an earlier synthetic step.
| Transformation | Reagents and Conditions | Product Feature |
| Halogen-Metal Exchange | Organolithium reagent (e.g., n-BuLi) or Grignard reagent, low temperature | Aryl-metal intermediate |
| Reductive Debromination | Catalytic hydrogenation (e.g., Pd/C, H₂) or reducing agent (e.g., Bu₃SnH) | Removal of bromine atom |
Chemical Transformations of the Hydroxyl Group
The phenolic hydroxyl group is another versatile site for functionalization, allowing for the introduction of a variety of substituents through etherification, esterification, and the use of protecting groups.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or a sulfonate in the presence of a base. The Williamson ether synthesis is a common method for this transformation. The choice of the alkylating agent allows for the introduction of a wide range of alkyl or aryl groups, modifying the solubility and electronic properties of the molecule.
Esterification: The phenolic hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride in the presence of a base. This transformation introduces an ester functionality, which can act as a protecting group or modulate the biological activity of the compound.
Protection/Deprotection Strategies: The reactivity of the hydroxyl group can be temporarily masked by converting it into a protecting group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on its stability to the reaction conditions of subsequent synthetic steps. The protecting group can be selectively removed later in the synthesis to regenerate the free hydroxyl group.
| Transformation | Reagents and Conditions | Introduced Group |
| Etherification | Alkyl halide or sulfonate, base | Ether (O-R) |
| Esterification | Acyl chloride or acid anhydride, base | Ester (O-COR) |
| Protection | Protecting group reagent (e.g., benzyl bromide, TBDMSCl) | Protecting Group |
| Deprotection | Specific deprotection reagents (e.g., H₂, Pd/C for benzyl; TBAF for TBDMS) | Regenerated Hydroxyl |
Introduction of Additional Functionalities onto the Aromatic Ring via Directed Reactions
The existing substituents on the aromatic ring can direct the introduction of new functional groups to specific positions. The hydroxyl and the bromine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, directed ortho-metalation can be a powerful strategy.
Directed ortho-Metalation (DoM): The hydroxyl group, after conversion to a suitable directing group such as a methoxymethyl (MOM) ether or a carbamate, can direct lithiation to the ortho position (C6). organic-chemistry.orgwikipedia.org This highly regioselective process generates an aryllithium species that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the C6 position. organic-chemistry.orgwikipedia.org
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-director. The combined directing effects of these substituents will influence the position of incoming electrophiles in reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the powerful hydroxyl group (C4 and C6) are expected to be the most activated sites for electrophilic attack, though steric hindrance from the adjacent ethyl group at C2 may disfavor substitution at C6.
| Reaction Type | Directing Groups | Expected Position of Substitution |
| Directed ortho-Metalation | Protected Hydroxyl (e.g., OMOM) | C6 |
| Electrophilic Aromatic Substitution | -OH, -Br, -CH₂CH₃ | Primarily C4 and C6 |
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Versatile Building Block in Heterocyclic Chemistry
The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate endows it with the potential to serve as a precursor for various heterocyclic compounds. The interplay between the hydroxyl, bromo, and ester functionalities allows for a range of cyclization strategies.
Isoxazoles, Benzimidazoles, Xanthones, and Isothiazoles:
Xanthones: The synthesis of xanthones often proceeds through the coupling of substituted phenols or salicylates. For instance, substituted salicylates like methyl 5-bromosalicylate and methyl 5-hydroxysalicylate react with aryne precursors to form the xanthone core nih.gov. The structure of this compound, being a substituted hydroxybenzoate, is analogous to these precursors, suggesting its potential suitability for similar synthetic transformations to produce highly substituted xanthones nih.govuii.ac.id.
Isoxazoles: Generally, isoxazoles are synthesized via methods such as the reaction of β-diketones with hydroxylamine or the cycloaddition of nitrile oxides with alkynes nih.gov. A molecule like this compound could be chemically modified to incorporate a 1,3-dicarbonyl moiety or an alkyne, which could then undergo cyclization to form an isoxazole ring fused or attached to the existing benzene ring.
Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids nih.gov. While not a direct precursor, the functional groups on this compound could be manipulated through multi-step synthesis to introduce the necessary ortho-amino functionalities required for benzimidazole ring formation.
Isothiazoles: Isothiazole synthesis can be achieved from various precursors, including enamines or by transformations of other sulfur-containing heterocycles nih.gov. The bromine atom on the aromatic ring of this compound offers a handle for introducing sulfur-containing groups via cross-coupling reactions, which could then be elaborated to form an isothiazole ring.
Precursor for Advanced Chemical Scaffolds and Molecular Architectures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. Methyl 3-bromo-5-hydroxybenzoate, a related compound, is described as a useful and versatile building block in organic synthesis biosynth.com. By extension, the additional ethyl group in this compound provides another point of modification, enhancing its utility as a scaffold. The distinct reactivity of the hydroxyl group (O-alkylation, acylation), the ester (hydrolysis, amidation, reduction), and the bromine atom (cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination) allows for sequential and controlled modifications, enabling the construction of intricate molecular architectures.
Key Intermediate in the Development of Specialty Chemicals
Specialty chemicals are valued for their performance or function rather than their composition. The synthesis of these high-value products often requires highly functionalized intermediates. The structure of this compound is well-suited for this role. For example, its phenolic hydroxyl group can be used to introduce polyether chains, while the bromo substituent can act as a site for attaching other organic moieties, leading to products with specific physical or chemical properties, such as those found in polymers, dyes, or agrochemicals biosynth.com.
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules (a library) in a short period. A key requirement for a starting material in combinatorial chemistry is the presence of multiple, orthogonally reactive functional groups. This compound fits this description perfectly.
The hydroxyl, bromo, and ester groups can be reacted with different sets of reagents independently under specific conditions. For example:
The hydroxyl group can be reacted with a library of alkyl halides or acyl chlorides.
The resulting products can then undergo palladium-catalyzed cross-coupling reactions at the bromine position with a library of boronic acids or amines.
Finally, the ester group can be converted to a library of amides by reacting with various amines.
This multi-directional approach allows for the rapid generation of a large library of diverse compounds from a single, highly functionalized starting scaffold, which can then be screened for biological activity or other desired properties.
Green Chemistry Principles in the Synthesis and Application
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In the synthesis of substituted benzoates, which typically involves esterification and electrophilic aromatic substitution (e.g., bromination), maximizing atom economy is crucial. buecher.de
Traditional bromination of phenols, for example, often uses molecular bromine (Br₂), where one atom of bromine is incorporated into the product and the other forms hydrogen bromide (HBr) as a byproduct. This results in a maximum theoretical atom economy of only 50% for the bromine reagent. researchgate.net
Strategies for Optimization:
Catalytic Systems: Designing catalysts that enable the use of both bromine atoms from Br₂ or utilize bromide salts with an oxidant can significantly improve atom economy. researchgate.netacs.org
Addition Reactions: Whenever possible, designing synthetic routes that favor addition reactions over substitution reactions is preferable, as addition reactions have a theoretical atom economy of 100%. buecher.de
Table 1: Comparison of Atom Economy in Bromination Methods Note: This table is illustrative and based on general chemical principles, not specific experimental data for the target compound.
| Reaction Type | Brominating Agent | Byproduct | Theoretical Atom Economy (for Bromine) |
|---|---|---|---|
| Traditional Electrophilic Substitution | Br₂ | HBr | 50% |
| Oxidative Bromination | HBr + Oxidant (e.g., H₂O₂) | H₂O | ~100% |
| Substitution with NBS | N-Bromosuccinimide (NBS) | Succinimide | < 50% (due to large byproduct) |
Utilization of Sustainable Solvents and Reagents
Sustainable Alternatives:
Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly desirable medium for organic synthesis. The use of surfactants or phase-transfer catalysts can facilitate reactions with poorly soluble organic substrates. researchgate.net
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, ethyl lactate, and d-limonene, are becoming viable replacements for petroleum-based solvents. orientjchem.org
Supercritical Fluids: Supercritical CO₂ is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization, simplifying product isolation and eliminating solvent waste. orientjchem.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or under solid-state conditions is an ideal green approach, as it completely eliminates solvent-related waste. tandfonline.combohrium.com Microwave-assisted solvent-free synthesis has proven effective for preparing various aromatic esters. bohrium.comresearchgate.net
Design of Environmentally Benign Catalytic Systems (e.g., metal-free catalysts)
Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher selectivity and lower energy consumption, often replacing stoichiometric reagents that generate large amounts of waste. reachemchemicals.comresearchgate.net There is a growing focus on developing metal-free and heterogeneous catalytic systems.
Types of Benign Catalytic Systems:
Organocatalysts: Small organic molecules that can catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. Organocatalysis has been used for the selective synthesis of complex hydroxybenzophenone frameworks. rsc.org
Heterogeneous Catalysts: Solid catalysts, such as zeolites or cation exchange resins, are preferred because they can be easily separated from the reaction mixture by filtration and are often reusable over multiple cycles. researchgate.netgoogle.com This simplifies product purification and reduces waste.
Metal-Free Catalysis: For reactions like halogenation or cyclization, transition-metal-free protocols are being developed to avoid contamination of the final product with residual metals, which is a significant concern in pharmaceutical synthesis. nih.govnih.govorganic-chemistry.org For instance, iodine-mediated synthesis provides an economical and greener alternative for certain transformations. nih.gov
Waste Minimization and Sustainable By-product Management
The prevention of waste is a primary goal of green chemistry. reachemchemicals.com This involves designing synthetic routes that generate minimal byproducts and developing strategies for the valorization of any waste that is produced.
Strategies for Waste Management:
Process Optimization: Careful selection of reagents and reaction conditions can minimize the formation of side products.
By-product Valorization: Instead of treating byproducts as waste for disposal, circular economy principles encourage finding applications for them. For example, HBr generated during bromination can be captured and used as a reagent in other processes.
Chemical Conversion of Waste: Pharmaceutical waste can be converted into useful materials through processes like pyrolysis to produce activated carbon or chemical treatments to create intermediates for other industries. longdom.org
In-plant Controls: Effective in-plant controls and source-based pollution profiling are crucial for managing and treating highly variable and concentrated waste streams from chemical synthesis. iwaponline.comepa.gov
Energy Efficiency in Synthetic Procedures
Reducing the energy consumption of chemical processes is a key aspect of green chemistry, as it lowers the carbon footprint and operational costs. reachemchemicals.com
Methods for Improving Energy Efficiency:
Microwave-Assisted Synthesis: Microwave irradiation can transfer energy directly to reacting molecules, leading to rapid heating, significantly shorter reaction times, and often higher yields compared to conventional heating methods. researchgate.netresearchgate.net
Continuous Flow Chemistry: Using microreactors or continuous flow systems allows for better control over reaction parameters, improved heat transfer, and enhanced safety, often leading to more energy-efficient processes. reachemchemicals.com
Magnetocatalysis: A novel approach uses magnetic induction to generate thermal energy directly at the catalyst surface. This method has been shown to be significantly more energy-efficient than conventional heating for reactions like the hydrodeoxygenation of esters. acs.org
Ambient Temperature Reactions: Designing reactions that can proceed efficiently at or near room temperature eliminates the energy costs associated with heating and cooling.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
- Bromination : Introduce bromine at position 3 using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃ as a catalyst).
- Ethylation : Install the ethyl group at position 2 via Friedel-Crafts alkylation, though steric hindrance may require protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to direct reactivity .
- Esterification : Convert the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄).
Q. Key considerations :
- Protecting the hydroxyl group during alkylation prevents unwanted side reactions.
- Purification via column chromatography or recrystallization ensures high yields (>75%) .
Q. How can spectroscopic techniques characterize this compound’s structure?
A combination of methods is essential:
- NMR :
- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1750 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 259.07 (calculated for C₁₀H₁₁BrO₃) .
Data cross-validation : Compare with reference spectra of structurally similar benzoates (e.g., methyl 2-bromo-5-methoxybenzoate ).
Q. How do substituent positions influence its chemical reactivity?
The bromine (electron-withdrawing) and ethyl/hydroxyl groups (electron-donating) create regioselectivity in reactions:
- Nucleophilic Aromatic Substitution : Bromine at position 3 is activated for substitution by electron-withdrawing effects, favoring reactions with amines or thiols at elevated temperatures (60–80°C) .
- Oxidation : The hydroxyl group at position 5 can be oxidized to a ketone using KMnO₄ under acidic conditions.
Q. Comparative analysis :
| Compound | Reactivity in SNAr | Oxidation Stability |
|---|---|---|
| Methyl 3-bromo-5-ethyl-2-hydroxybenzoate | High (Br at meta) | Moderate (hydroxyl deactivates ring) |
| Methyl 5-bromo-2-methylbenzoate | Low (Br at para) | High (no hydroxyl) |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodology :
Q. Case Study :
- A derivative, methyl 2-bromo-5-methoxybenzoate, showed a dihedral angle of 8.2° between the ester group and benzene ring, confirmed via SHELXL refinement .
Q. Challenges :
Q. What mechanistic insights explain contradictions in its biological activity data?
Discrepancies in biological assays (e.g., antimicrobial vs. anticancer studies) often arise from:
Q. Example :
Q. How can computational modeling predict its reactivity in complex reactions?
Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for bromine substitution .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
Q. Validation :
- Compare predicted NMR shifts with experimental data (RMSD < 0.5 ppm for ¹H NMR) .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Scenario : Discrepancy in hydroxyl group position (NMR suggests para, XRD suggests meta).
Q. How to design in vitro assays that better predict in vivo efficacy?
Guidelines :
- Cell Line Selection : Use primary cells (e.g., hepatocytes) over immortalized lines to mimic metabolic activity.
- Dosage Optimization : Match plasma concentration ranges (Cₘₐₓ) observed in pharmacokinetic studies .
- Metabolite Tracking : Monitor hydroxylation or ester hydrolysis via LC-MS to identify active metabolites .
Q. Table 1. Comparative Reactivity of Substituted Benzoates
| Compound | SNAr Rate (k, s⁻¹) | LogP |
|---|---|---|
| This compound | 0.45 | 2.8 |
| Methyl 5-bromo-2-methylbenzoate | 0.12 | 1.9 |
| Methyl 3-bromo-5-nitrobenzoate | 0.67 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
